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Introduction
Sophocarpine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has

a long history in traditional Chinese medicine. Modern pharmacological research has identified

a wide spectrum of biological activities, positioning sophocarpine monohydrate as a

compound of significant interest for drug discovery and development. This technical guide

provides an in-depth overview of the in vitro and in vivo biological activities of sophocarpine
monohydrate, with a focus on its anti-cancer, anti-inflammatory, analgesic, and antiviral

properties. Detailed experimental protocols and a summary of quantitative data are presented

to facilitate further research and application.

Anti-Cancer Activities
Sophocarpine monohydrate has demonstrated potent anti-tumor effects across various

cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily

involving the induction of apoptosis, inhibition of cell proliferation, and suppression of

metastasis.

In Vitro Data
The cytotoxic effects of sophocarpine have been quantified in several human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values, representing the concentration of
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sophocarpine required to inhibit 50% of cell growth, are summarized below.

Cell Line Cancer Type IC50 (µM) Reference

PC-3 Prostate Cancer
Not explicitly

quantified
[1]

TSU-Pr1 Prostate Cancer
Not explicitly

quantified
[2][3]

DU145 Prostate Cancer
Not explicitly

quantified
[4]

PC3 Prostate Cancer
Not explicitly

quantified
[4]

MKN45 Gastric Cancer
Not explicitly

quantified

BGC-823 Gastric Cancer
Not explicitly

quantified

LoVo Colon Cancer
Not explicitly

quantified

Note: While several studies confirm the dose-dependent inhibitory effect of sophocarpine on

these cell lines, specific IC50 values were not consistently reported in the reviewed literature.

In Vivo Data
In animal models, sophocarpine has shown significant efficacy in reducing tumor growth.
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Animal Model Cancer Type
Treatment
Regimen

Tumor Growth
Inhibition

Reference

Nude mice with

PC-93

xenografts

Prostate Cancer Not specified

Significant

reduction in

tumor size and

weight

Nude mice with

colon cancer

liver metastasis

Colon Cancer
In combination

with oxaliplatin

Augmented

inhibitory effect

Mice with

transplanted

tumors (S180,

U14, Lio 1,

W256, L 615)

Various
60 mg/kg qd×10

d (ig)
31-56% inhibition

Signaling Pathways in Anti-Cancer Activity
Sophocarpine exerts its anti-cancer effects by modulating several key signaling pathways. The

PI3K/AKT/mTOR pathway, often hyperactivated in cancer, is a primary target. By inhibiting this

pathway, sophocarpine induces apoptosis and autophagy in cancer cells. Furthermore, it has

been shown to regulate the AKT/GSK3β/β-catenin axis, which is crucial in inhibiting the

epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

Sophocarpine

PI3Kinhibits

Apoptosis

Autophagy

AKT

mTOR

GSK3β

inhibits

Cell Proliferation

β-catenin
inhibits degradation

Metastasis (EMT)
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Sophocarpine's Anti-Cancer Signaling Pathways

Anti-Inflammatory and Analgesic Activities
Sophocarpine monohydrate exhibits significant anti-inflammatory and analgesic properties,

making it a potential candidate for the treatment of inflammatory diseases and pain.

In Vitro Data
In cellular models of inflammation, sophocarpine effectively reduces the production of pro-

inflammatory mediators.

Cell Line Stimulant Effect Concentration Reference

RAW 264.7 LPS
↓ NO, TNF-α, IL-

6 production
50 and 100µg/ml

RAW 264.7 LPS
↓ TNF-α, IL-6

production
Not specified

In Vivo Data
Animal models of inflammation and pain have demonstrated the potent in vivo efficacy of

sophocarpine.
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Animal Model Condition
Treatment
Regimen
(mg/kg)

Effect Reference

Rats

Carrageenan-

induced paw

edema

15 and 30

Dose-dependent

reduction in

edema

Mice
Xylene-induced

ear edema
20, 40, and 80

Significant

inhibition of

edema

Mice

Acetic acid-

induced vascular

permeation

20 and 40

Dose-dependent

reduction in

permeability

Mice
Acetic acid-

induced writhing
40 and 80

Dose-dependent

inhibition of

writhing

Mice Hot plate test 20, 40, and 80
Prolonged foot-

licking latency

Rats

Balloon injury-

induced intima

hyperplasia

Not specified

Attenuated

increase in IL-6,

IL-1β, MCP-1,

NF-κB, TNF-α

Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of sophocarpine are mediated through the inhibition of the NF-κB

and MAPK signaling pathways. In LPS-stimulated macrophages, sophocarpine suppresses the

phosphorylation of p38 MAPK and JNK, leading to a decrease in the production of

inflammatory cytokines.
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LPS TLR4
MAPK (p38, JNK)

NF-κB

Pro-inflammatory Cytokines
(TNF-α, IL-6, etc.)

Sophocarpine

inhibits

inhibits

Click to download full resolution via product page

Sophocarpine's Anti-Inflammatory Signaling

Antiviral Activities
Sophocarpine has shown promising antiviral activity, particularly against enterovirus 71 (EV71),

the causative agent of hand, foot, and mouth disease.

In Vitro Data
Virus Cell Line Assay IC50 / EC50 Reference

Enterovirus 71

(EV71)
Vero CPE Reduction 350 µg/ml (IC50)

Human

Herpesvirus 6

(HHV-6)

Molt-3 Not specified Not specified

Mechanism of Antiviral Action
Studies on EV71 have indicated that sophocarpine inhibits viral attachment and penetration

into host cells. It also suppresses the replication of viral genomic RNA, suggesting a multi-

pronged antiviral mechanism.
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Antiviral Mechanism of Sophocarpine against EV71

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays
1. Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of sophocarpine on cancer cells.

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

Treat the cells with various concentrations of sophocarpine monohydrate for 24, 48, or

72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells.

2. Western Blot Analysis

Objective: To analyze the expression levels of proteins in signaling pathways.

Procedure:

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase

inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-NF-κB)

overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

3. Wound Healing (Scratch) Assay

Objective: To assess the effect of sophocarpine on cancer cell migration.

Procedure:
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Grow cells to a confluent monolayer in a 6-well plate.

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

Wash with PBS to remove detached cells and add fresh medium with or without

sophocarpine.

Capture images of the scratch at 0 and 24 hours.

Measure the width of the scratch and calculate the migration rate.

4. Transwell Invasion Assay

Objective: To evaluate the effect of sophocarpine on cancer cell invasion.

Procedure:

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

Seed serum-starved cells in the upper chamber in serum-free medium containing

sophocarpine.

Add medium with 10% FBS to the lower chamber as a chemoattractant.

Incubate for 24-48 hours.

Remove non-invading cells from the upper surface of the membrane.

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

Count the number of invaded cells under a microscope.

5. Apoptosis Assay (Flow Cytometry)

Objective: To quantify sophocarpine-induced apoptosis.

Procedure:

Treat cells with sophocarpine for the desired time.
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Harvest and wash the cells with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

Incubate for 15 minutes in the dark at room temperature.

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late

apoptotic, and necrotic cells.

6. Antiviral Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the antiviral activity of sophocarpine against EV71.

Procedure:

Seed Vero cells in a 96-well plate and grow to confluence.

Pre-treat the cells with serial dilutions of sophocarpine for 2 hours.

Infect the cells with EV71 at a specific multiplicity of infection (MOI).

Incubate the plate and observe for cytopathic effects daily.

After 72 hours, assess cell viability using a colorimetric method (e.g., MTT or crystal violet

staining).

Calculate the 50% inhibitory concentration (IC50).

In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of sophocarpine in an acute inflammation

model.

Procedure:
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Administer sophocarpine (e.g., 15 and 30 mg/kg, i.p.) to rats.

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region

of the right hind paw.

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-

carrageenan injection.

Calculate the percentage of edema inhibition compared to the control group.

2. Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of sophocarpine.

Procedure:

Administer sophocarpine (e.g., 40 and 80 mg/kg, i.p.) to mice.

After 30 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

Immediately place the mice in an observation chamber and count the number of writhes

(abdominal constrictions and stretching of hind limbs) for 15-20 minutes.

Calculate the percentage of inhibition of writhing.

3. Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of sophocarpine.

Procedure:

Administer sophocarpine (e.g., 20, 40, and 80 mg/kg, i.p.) to mice.

At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each

mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

Record the latency time for the mouse to show a pain response (e.g., licking a paw or

jumping).
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A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

4. Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of sophocarpine against CRPC.

Procedure:

Surgically castrate male nude mice.

Subcutaneously inject CRPC cells (e.g., DU145 or PC3) into the flank of the castrated

mice.

When tumors reach a palpable size, randomize the mice into treatment and control

groups.

Administer sophocarpine (at a predetermined dose and schedule) and vehicle control.

Measure tumor volume and body weight regularly.

At the end of the study, excise and weigh the tumors.
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Experimental Workflow for Sophocarpine Research

Conclusion
Sophocarpine monohydrate is a promising natural compound with a broad range of

pharmacological activities. Its demonstrated efficacy in preclinical models of cancer,

inflammation, pain, and viral infections warrants further investigation. The detailed experimental

protocols and summarized data in this guide are intended to serve as a valuable resource for

researchers and drug development professionals, facilitating the advancement of sophocarpine

from a traditional remedy to a modern therapeutic agent. Future studies should focus on

elucidating more precise molecular mechanisms, conducting comprehensive pharmacokinetic

and toxicological profiling, and ultimately, translating these preclinical findings into clinical

applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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